Ortho-Selective C–H Borylation: Regiochemical Differentiation from Meta-Chloro Isomer
In iridium-catalyzed C–H borylation reactions, 2-chloro-N-methylaniline (ortho-chloro isomer) undergoes regioselective borylation to afford the ortho-borylated derivative . In contrast, under analogous traceless directing group conditions, N-methyl-3-chloroaniline (meta-chloro isomer) exhibits a complete loss of ortho-selectivity [1]. This positional dependence of regioselectivity means that the meta isomer cannot be used as a drop-in replacement for the ortho isomer in synthetic sequences requiring ortho-functionalization.
| Evidence Dimension | Regioselectivity in Ir-catalyzed C–H borylation |
|---|---|
| Target Compound Data | Ortho-borylated derivative formed |
| Comparator Or Baseline | N-Methyl-3-chloroaniline (meta-chloro isomer) |
| Quantified Difference | Ortho-selectivity retained vs. ortho-selectivity lost |
| Conditions | Ir-catalyzed C–H borylation with traceless NBpin directing group [1] |
Why This Matters
For medicinal chemists and process chemists developing C–H activation routes to ortho-functionalized aniline derivatives, selection of the correct positional isomer is critical to achieve the intended regiochemical outcome.
- [1] Preshlock, S. M.; Plattner, D. L.; Maligres, P. E.; Krska, S. W.; Maleczka, R. E., Jr.; Smith, M. R., III. A Traceless Directing Group for C–H Borylation. Angew. Chem. Int. Ed. 2013, 52 (49), 12915–12919. View Source
